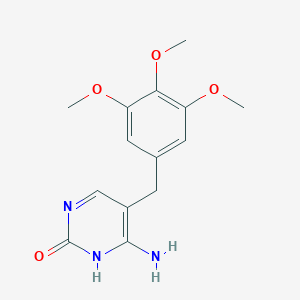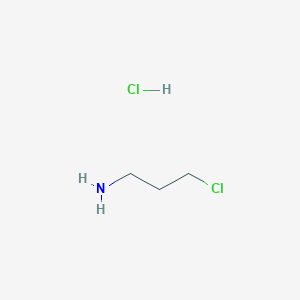
2-Desamino-2-hydroxy trimethoprim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desamino-2-hydroxy trimethoprim is a derivative of the antibiotic trimethoprim . It has a molecular formula of C14H17N3O4 and a molecular weight of 291.3025 .
Molecular Structure Analysis
The molecular structure of 2-Desamino-2-hydroxy trimethoprim consists of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Trimethoprim and its primary metabolites have been screened for their ability to covalently modify human serum albumin (HSA). The first step of the screen was in vitro reactions of the compounds with HSA . In another study, novel antibiotic compounds were prepared through a selective multicomponent reaction upon the known drug Trimethoprim .Aplicaciones Científicas De Investigación
Degradation of Antibiotics in Wastewater
The compound “2-Desamino-2-hydroxy trimethoprim” is a derivative of trimethoprim (TMP), a broad-spectrum antimicrobial agent. Studies have investigated the removal efficiency of TMP in a UV-activated persulfate system . This research is crucial for understanding how to effectively degrade antibiotics in wastewater .
Photodegradation in Aquatic Environments
Another application of “2-Desamino-2-hydroxy trimethoprim” is in the indirect photochemical transformation of antibiotics in aquatic environments . This process has been proven to be an efficient way to degrade sulfamethoxazole (SMX) and TMP .
Photo-Fenton Oxidation Technology
The photo-Fenton oxidation technology has been used to degrade trimethoprim in wastewater . This application is significant for the treatment of pharmaceutical and personal care products (PPCPs) in wastewater .
Pharmacophore in Potent Agents
The compound “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Anticancer Activity
Compounds containing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” group have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Antimicrobial Properties
Select compounds bearing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” group have shown promising anti-fungal and anti-bacterial properties . These include activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of compounds based on "6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one" . These compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-parasitic Agents
Compounds containing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .
Mecanismo De Acción
Target of Action
The primary target of 2-Desamino-2-hydroxy trimethoprim, also known as 6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a molecule essential for the production of bacterial DNA .
Mode of Action
2-Desamino-2-hydroxy trimethoprim acts by inhibiting DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s mode of action is similar to that of trimethoprim, another antifolate antibiotic .
Biochemical Pathways
By inhibiting DHFR, 2-Desamino-2-hydroxy trimethoprim disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria . This disruption affects downstream processes, including DNA replication and cell division, ultimately leading to bacterial death .
Pharmacokinetics
Trimethoprim, a structurally related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine . .
Result of Action
The inhibition of DHFR by 2-Desamino-2-hydroxy trimethoprim results in the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication and growth, leading to the death of the bacteria .
Action Environment
The action of 2-Desamino-2-hydroxy trimethoprim can be influenced by environmental factors such as pH . For instance, the basicity of trimethoprim, a related compound, allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Additionally, the presence of other substances in the environment, such as additional carbon sources, can also influence the biodegradation of the compound .
Direcciones Futuras
The modification of the 2’-amino group in trimethoprim analogs, such as 2-Desamino-2-hydroxy trimethoprim, is an attractive direction for future research. This modification overcomes the action of resistance determinants acting at that position and results in increased selectivity for the prokaryotic over eukaryotic ribosomes .
Propiedades
IUPAC Name |
6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLMYVTTNXWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desamino-2-hydroxy trimethoprim | |
CAS RN |
60729-91-1 |
Source


|
| Record name | 2-Desamino-2-hydroxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)






